molecular formula C14H13Cl2NO2S B2611190 N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 428487-21-2

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No. B2611190
CAS RN: 428487-21-2
M. Wt: 330.22
InChI Key: NJVFAPYRHZDBKS-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide, also known as BDMS, is a sulfonamide compound that has been widely used in scientific research. BDMS is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is not fully understood. However, it has been reported that N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide can act as a carbonic anhydrase inhibitor, which can reduce the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes play important roles in various physiological processes, including acid-base balance, respiration, and bone resorption. Therefore, the inhibition of carbonic anhydrase enzymes by N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide may have potential therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide can inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. In addition, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been shown to have anti-inflammatory and antitumor activities. In vivo studies have shown that N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide can reduce the blood pressure and heart rate in rats, indicating its potential as a cardiovascular drug.

Advantages and Limitations for Lab Experiments

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized with high yield and purity. In addition, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has a wide range of applications in various fields of research. However, there are also some limitations to the use of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide. For example, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is not very water-soluble, which may limit its use in aqueous-based experiments. In addition, the mechanism of action of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is not fully understood, which may limit its application in certain areas of research.

Future Directions

There are several future directions for N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide research. Firstly, more studies are needed to elucidate the mechanism of action of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide. This will help researchers to better understand the potential therapeutic effects of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide and to develop new drug candidates based on this compound. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide in vivo. This will help researchers to optimize the dosage and administration of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide for potential clinical use. Thirdly, more studies are needed to explore the potential applications of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide in other fields of research, such as materials science and environmental science. Overall, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is a promising compound with a wide range of applications in scientific research.

Synthesis Methods

The synthesis of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained by precipitation with a suitable solvent. This method has been widely used to synthesize N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide with high yield and purity.

Scientific Research Applications

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been used as a starting material to synthesize novel sulfonamide compounds with potential antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been used as a reagent to modify proteins and peptides for structural and functional studies. In pharmacology, N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been used as a tool to investigate the mechanism of action of various drugs and to develop new drug candidates.

properties

IUPAC Name

N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-10-7-14(13(16)8-12(10)15)20(18,19)17-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFAPYRHZDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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